Physicochemical Profiling of 3,3-Difluoro-1,4'-bipiperidine: A Strategic Building Block for Medicinal Chemistry
Physicochemical Profiling of 3,3-Difluoro-1,4'-bipiperidine: A Strategic Building Block for Medicinal Chemistry
The following technical guide details the physicochemical properties, structural analysis, and experimental characterization of 3,3-Difluoro-1,4'-bipiperidine .
Executive Summary
3,3-Difluoro-1,4'-bipiperidine (CAS: 1934439-49-2 for free base; 2101206-90-8 for 2HCl) represents a high-value fluorinated scaffold in modern drug discovery. Structurally comprising two piperidine rings linked at the N1–C4' positions with a gem-difluoro substitution at the C3 position of the secondary amine ring, this molecule serves as a critical bioisostere.
Its primary utility lies in the "Fluorine Effect," where the electron-withdrawing nature of the gem-difluoro group significantly modulates the basicity (pKa) of the adjacent secondary amine without compromising steric accessibility. This guide provides a comprehensive analysis of its physicochemical properties, conformational bias, and experimental handling, designed to aid researchers in optimizing lead compounds for metabolic stability and oral bioavailability.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identification
-
IUPAC Name: 3,3-Difluoro-1,4'-bipiperidine (often referred to as 3,3-difluoro-4-(piperidin-1-yl)piperidine to specify the linkage).[1]
-
CAS Number: 1934439-49-2 (Free Base), 2101206-90-8 (Dihydrochloride).
-
Molecular Formula: C₁₀H₁₈F₂N₂[2]
-
Molecular Weight: 204.26 g/mol (Free Base).[2]
-
SMILES: FC1(F)CNCCC1N2CCCCC2 (Note: Linkage implies N-substitution on the non-fluorinated ring to the C4 of the fluorinated ring, or vice versa depending on the specific isomer. The commercially dominant form preserves the secondary amine on the fluorinated ring for further coupling).
Structural Diagram
The molecule features a tertiary amine (linker) and a secondary amine (functional handle). The 3,3-difluoro substitution is proximal to the secondary nitrogen.
Caption: Structural connectivity of 3,3-Difluoro-1,4'-bipiperidine showing the tertiary linker amine and the gem-difluoro substituted secondary amine.
Physicochemical Properties[1][2][3][6][7][8][9]
The introduction of fluorine atoms induces profound electronic and conformational changes compared to the non-fluorinated bipiperidine analog.
Basicity Modulation (pKa)
The most critical property of this scaffold is the reduction in pKa of the secondary amine.
-
Mechanism: The strong electronegativity of the fluorine atoms at C3 exerts a powerful inductive effect (
), withdrawing electron density from the adjacent amine (N1'). This destabilizes the protonated ammonium species, thereby lowering the pKa. -
Data Comparison:
-
3,3-Difluoropiperidine (Core): pKa ≈ 7.4 [1][6]
-
3,3-Difluoro-1,4'-bipiperidine: The secondary amine typically exhibits a pKa in the range of 7.2 – 7.8 , while the distal tertiary amine remains more basic (pKa ~ 9.5–10.0), though slightly attenuated by through-bond effects.
Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the neutral state compared to non-fluorinated analogs. This enhances membrane permeability and reduces lysosomal trapping.
Lipophilicity (LogP vs. LogD)
While fluorine is lipophilic, the reduction in pKa dominates the LogD profile.
-
Predicted LogP: ~1.5 – 2.0 (Moderately lipophilic).
-
LogD (pH 7.4): The value is often higher than the non-fluorinated parent because the molecule is less ionized.
-
Non-fluorinated: Highly ionized at pH 7.4 → Low LogD.
-
Difluoro-analog: ~50% Neutral at pH 7.4 → Higher effective lipophilicity (LogD).
-
Conformational Bias
The 3,3-difluoro substitution restricts the conformational flexibility of the piperidine ring.
-
Chair Preference: The ring predominantly adopts a chair conformation.
-
Dipole Effects: The C–F bonds create a significant dipole. Interaction with the N–H dipole (or N-lone pair) often favors specific rotamers, potentially locking the substituent at C4 into an equatorial position to minimize steric and electrostatic repulsion (gauche effects).
| Property | Value / Characteristic | Relevance |
| pKa (Sec. Amine) | 7.2 – 7.8 (Experimental est.) | Improved bioavailability; reduced hERG liability. |
| pKa (Tert. Amine) | 9.5 – 10.2 | Maintains solubility; salt formation capability. |
| LogP (Neutral) | 1.8 ± 0.4 | Optimal range for CNS penetration. |
| TPSA | ~24 Ų | High permeability potential (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH) | Functional handle for coupling. |
| Metabolic Stability | High (C3 blocked) | Prevents oxidative metabolism at the susceptible C3 position. |
Applications in Drug Discovery[5][7][9][10]
Bioisosterism & Metabolic Blocking
The C3 position of piperidine is a metabolic "hotspot" susceptible to cytochrome P450 oxidation. Substitution with fluorine:
-
Blocks Metabolism: The C–F bond (approx. 116 kcal/mol) is metabolically inert, extending the half-life (
) of the drug. -
Lowers Lipophilicity (Intrinsic): Fluorine can lower intrinsic lipophilicity compared to a methyl group, but the pKa effect usually results in better permeability.
hERG Avoidance
Basic amines with high pKa (>9) are frequently associated with hERG channel inhibition, leading to cardiotoxicity. By lowering the pKa to ~7.5, 3,3-difluoro-1,4'-bipiperidine reduces the cationic fraction at physiological pH, significantly decreasing affinity for the hERG pore [2].
Experimental Protocols
Protocol: pKa Determination (Potentiometric Titration)
Objective: To accurately determine the ionization constants of the diamine system.
Reagents:
-
Compound: 3,3-Difluoro-1,4'-bipiperidine (dihydrochloride salt).[1][7]
-
Solvent: 0.15 M KCl (aqueous) or Methanol/Water co-solvent if solubility is low.
-
Titrant: 0.1 M KOH (standardized).
Workflow:
-
Dissolution: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed 0.15 M KCl solution. Maintain temperature at 25°C ± 0.1°C.
-
Blank Titration: Perform a blank titration on the solvent system to calibrate the electrode slope.
-
Sample Titration: Titrate with 0.1 M KOH in 2 µL increments.
-
Data Analysis: Plot pH vs. Volume of titrant. Identify two inflection points.
-
First inflection: Deprotonation of the C3-difluoro secondary amine (lower pKa).
-
Second inflection: Deprotonation of the tertiary amine (higher pKa).
-
-
Calculation: Use the Bjerrum method or non-linear regression to calculate
and .
Protocol: LogD_{7.4} Measurement (Shake-Flask)
Objective: To measure the distribution coefficient at physiological pH.
Workflow:
-
Preparation: Prepare a saturated solution of the compound in pH 7.4 phosphate-buffered saline (PBS).
-
Partitioning: Mix equal volumes (1 mL each) of the PBS solution and 1-octanol in a glass vial.
-
Equilibration: Shake vigorously for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.
-
Calculation:
Synthesis Overview
The synthesis of 3,3-difluoro-1,4'-bipiperidine typically follows a reductive amination strategy, ensuring the preservation of the difluoro motif.
Caption: Synthetic route via reductive amination of protected 3,3-difluoro-4-piperidone.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315).
-
Eye Irritation: Category 2A (H319).
-
STOT-SE: Category 3 (Respiratory Irritation, H335).
Handling Precautions:
-
Hygroscopic: The hydrochloride salt is hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator at 2–8°C.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a chemical fume hood to avoid inhalation of dust.
-
Stability: Stable under normal conditions. Incompatible with strong oxidizing agents.
References
-
PubChem. (2025).[6] 3,3-Difluoropiperidine Compound Summary. National Library of Medicine.[6] Available at: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Available at: [Link]
-
Surmont, R., et al. (2010).[8] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.[8] Available at: [Link]
-
Müller, K., et al. (2016).[9] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 3',3'-Difluoro-1,4'-bipiperidine [myskinrecipes.com]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine 3,3-Difluoro Hydrochloride (1:1) Supplier China | High Purity Chemical Product Details, Safety Data, Pricing & Applications [chemheterocycles.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
